molecular formula C25H22N2O6 B2695709 ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 1005052-92-5

ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2695709
CAS No.: 1005052-92-5
M. Wt: 446.459
InChI Key: KRTFUMFAYMRUBY-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic compound with a molecular formula of C25H22N2O6 and a molecular weight of 446.459. This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves multiple steps, including the formation of the pyrrolo[3,4-d]isoxazole core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. .

Scientific Research Applications

Ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate analogs: These compounds have similar structures but may differ in the substituents on the furan ring or the benzoate ester.

    Pyrrolo[3,4-d]isoxazole derivatives: These compounds share the pyrrolo[3,4-d]isoxazole core but have different functional groups attached to the core structure

Properties

IUPAC Name

ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-3-31-25(30)16-10-12-17(13-11-16)26-23(28)20-21(19-9-6-14-32-19)27(33-22(20)24(26)29)18-8-5-4-7-15(18)2/h4-14,20-22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTFUMFAYMRUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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